

physical and chemical properties of 2-Fluoro-5-(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)anisole

Cat. No.: B1305484

[Get Quote](#)

An in-depth technical guide for researchers, scientists, and drug development professionals on the physical and chemical properties of **2-Fluoro-5-(trifluoromethyl)anisole**.

Introduction

2-Fluoro-5-(trifluoromethyl)anisole is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a trifluoromethyl group on a benzene ring, imparts a distinct set of physicochemical properties. These properties are strategically exploited by medicinal chemists to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1][2][3] The trifluoromethyl group, in particular, is a crucial motif in modern drug design, known for its ability to enhance a compound's pharmacological profile by affecting its stability, conformation, and pKa.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties, safety information, and a representative synthetic protocol for **2-Fluoro-5-(trifluoromethyl)anisole**.

Chemical Identity and Physical Properties

The fundamental identifiers and physical characteristics of **2-Fluoro-5-(trifluoromethyl)anisole** are summarized below. This data is critical for its handling, characterization, and application in a laboratory setting.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-fluoro-2-methoxy-4-(trifluoromethyl)benzene[4][5][6][7]
CAS Number	261951-78-4[4][5][6][8]
Molecular Formula	C ₈ H ₆ F ₄ O[4][5][6][9]
Molecular Weight	194.13 g/mol [4][9]
SMILES	COc1=C(F)C=C(C(F)(F)F)C=C1[4][6][7]
InChIKey	AXEAQZIYCQTHQV-UHFFFAOYSA-N[4][5][6][7]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Clear colorless to pale yellow liquid[5]
Boiling Point	164.8 °C at 760 mmHg[9]
Density	1.284 g/cm ³ [9]
Refractive Index	1.4325 - 1.4375 @ 20 °C[5][7]
Flash Point	62 °C (144 °F)[7][9]
Vapor Pressure	2.54 mmHg at 25 °C[9]
Solubility	Not miscible in water[7][9]
XLogP3	2.9[4]

Spectroscopic Data

While a comprehensive public database of spectra for **2-Fluoro-5-(trifluoromethyl)anisole** is not readily available, typical spectroscopic characteristics can be inferred from its structure and data for analogous compounds. For definitive identification, experimental analysis is required.

- ^1H NMR: Expected signals would include a singlet for the methoxy group (CH_3) protons and complex multiplets in the aromatic region for the three benzene ring protons, with couplings to both ^{19}F nuclei.
- ^{13}C NMR: Signals would be present for the methoxy carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the eight aromatic carbons, with characteristic C-F coupling patterns.
- ^{19}F NMR: Two distinct signals are expected: a singlet for the CF_3 group and another signal for the single fluorine atom on the ring, likely showing coupling to nearby protons.
- IR Spectroscopy: Key absorption bands would indicate the presence of C-O-C stretching (ether), C-F stretching (fluoro and trifluoromethyl groups), and aromatic C-H and C=C stretching.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at m/z 194.035, corresponding to the monoisotopic mass.^[4] Fragmentation patterns would likely involve the loss of CH_3 , OCH_3 , and CF_3 groups.

Synthesis and Reactivity

4.1 Representative Experimental Protocol: Synthesis

A common synthetic route to substituted fluoroanisoles involves the nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) or methylation of a corresponding phenol. A plausible synthesis for **2-Fluoro-5-(trifluoromethyl)anisole** would start from 2-Fluoro-5-(trifluoromethyl)phenol.

Objective: To synthesize **2-Fluoro-5-(trifluoromethyl)anisole** via Williamson ether synthesis.

Materials:

- 2-Fluoro-5-(trifluoromethyl)phenol
- Methyl iodide (CH_3I)
- Potassium carbonate (K_2CO_3)
- Acetone (anhydrous)

- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

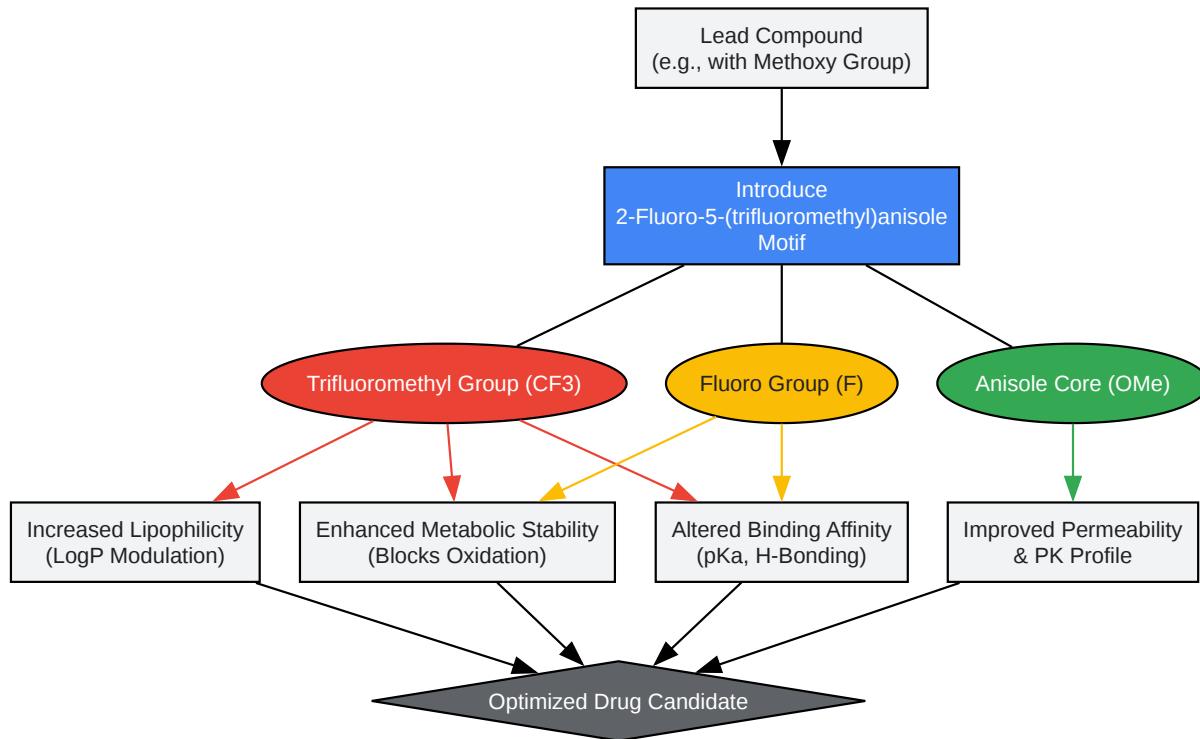
Procedure:

- To a solution of 2-Fluoro-5-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
- Stir the resulting suspension vigorously at room temperature for 30 minutes.
- Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and filter off the solid potassium carbonate.
- Concentrate the filtrate under reduced pressure to remove the acetone.
- Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **2-Fluoro-5-(trifluoromethyl)anisole**.

4.2 Chemical Reactivity and Stability

- Stability: The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.^[7] It is stable under normal conditions but may be sensitive to strong

oxidizing agents.


- Reactivity: The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups. The methoxy group is a potential site for ether cleavage with strong acids like HBr or HI. The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions.

Role in Drug Design and Development

The structural components of **2-Fluoro-5-(trifluoromethyl)anisole** are highly relevant in drug design. The introduction of fluorine and trifluoromethyl groups can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[\[10\]](#)[\[11\]](#)

The diagram below illustrates the logical workflow of how this chemical building block is utilized in the drug discovery process, emphasizing the influence of its key functional groups on critical drug-like properties.

Logical Workflow: 2-Fluoro-5-(trifluoromethyl)anisole in Drug Design

[Click to download full resolution via product page](#)

Caption: Role of functional groups in drug property modulation.

Safety and Handling

2-Fluoro-5-(trifluoromethyl)anisole is classified as a hazardous substance and requires careful handling in a laboratory environment.

Table 3: GHS Hazard Information

Hazard Class	Statement
Flammable Liquids	H226: Flammable liquid and vapor[4][9]
Skin Corrosion/Irritation	H315: Causes skin irritation[4][7]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation[4][7]
Specific Target Organ Toxicity	H335: May cause respiratory irritation[4][7]

Handling Precautions:

- Work in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]
- Keep away from heat, sparks, open flames, and other ignition sources.[12]
- Avoid breathing vapors or mist.
- Avoid contact with skin and eyes.
- Incompatible materials include strong oxidizing agents.[7]

Conclusion

2-Fluoro-5-(trifluoromethyl)anisole is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its well-defined physical properties and the predictable influence of its fluorinated moieties make it a strategic component for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles of new chemical entities. Proper understanding of its properties, reactivity, and safety precautions is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. jelsciences.com [jelsciences.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. 2-Fluoro-5-(trifluoromethyl)anisole | C8H6F4O | CID 2774771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-5-(trifluoromethyl)anisole, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Fluoro-5-(trifluoromethyl)anisole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-Fluoro-5-(trifluoromethyl)anisole, 97% | Fisher Scientific [fishersci.ca]
- 8. CAS 261951-78-4 | 2807-3-X0 | MDL MFCD01631564 | 2-Fluoro-5-(trifluoromethyl)anisole | SynQuest Laboratories [synquestlabs.com]
- 9. echemi.com [echemi.com]
- 10. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Fluoro-5-(trifluoromethyl)anisole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305484#physical-and-chemical-properties-of-2-fluoro-5-trifluoromethyl-anisole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com